N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide
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Overview
Description
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide is a chemical compound with a complex structure that includes a nitropyridine moiety
Preparation Methods
The synthesis of N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide typically involves the reaction of N-methylacetamide with 5-nitropyridin-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under specific conditions.
Scientific Research Applications
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide can be compared with similar compounds such as:
N-Methyl-N-(5-nitropyridin-2-yl)acetamide: This compound has a similar structure but lacks the ethoxy group, which may affect its reactivity and applications.
Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate: This compound has a glycine moiety instead of the acetamide group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-methyl-N-[2-(5-nitropyridin-2-yl)oxyethyl]acetamide |
InChI |
InChI=1S/C10H13N3O4/c1-8(14)12(2)5-6-17-10-4-3-9(7-11-10)13(15)16/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
BKOADSAOWKPCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCOC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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